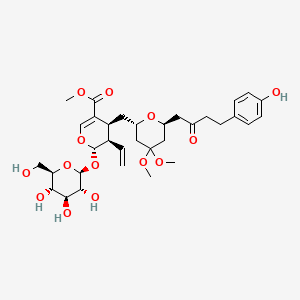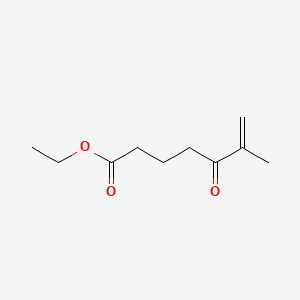
Ethyl 6-methyl-5-oxohept-6-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-5-oxo-6-methyl-6-heptenoate is an organic compound with the molecular formula C10H16O3. It is a colorless liquid that is used in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl-5-oxo-6-methyl-6-heptenoate can be synthesized from methacryloyl chloride and ethyl 4-iodobutyrate. The process involves a zinc-copper couple and benzene as the solvent. The reaction is carried out under nitrogen atmosphere and involves several steps including refluxing and purification by chromatography .
Preparation of Zinc-Copper Couple: Zinc-copper couple is prepared and kept in a desiccator over phosphorus pentoxide under nitrogen.
Reaction Setup: A mixture of ethyl 4-iodobutyrate, N,N-dimethylacetamide, and benzene is added to the zinc-copper couple suspension.
Refluxing: The mixture is heated at gentle reflux with an oil bath for several hours.
Addition of Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is added to the mixture.
Addition of Methacryloyl Chloride: Methacryloyl chloride is added, and the mixture is stirred.
Purification: The product is purified by chromatography and distillation.
Análisis De Reacciones Químicas
Ethyl-5-oxo-6-methyl-6-heptenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Hydrolysis: Hydrolysis of the ester group can yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Aplicaciones Científicas De Investigación
Ethyl-5-oxo-6-methyl-6-heptenoate is used in various scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in studies involving enzyme reactions and metabolic pathways.
Medicine: It is explored for its potential in drug development and pharmaceutical research.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl-5-oxo-6-methyl-6-heptenoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products. The pathways involved include oxidation-reduction reactions and ester hydrolysis .
Comparación Con Compuestos Similares
Ethyl-5-oxo-6-methyl-6-heptenoate can be compared with similar compounds such as ethyl 5-oxo-6-heptenoate and ethyl 3-oxohept-6-enoate. These compounds share similar structural features but differ in their functional groups and reactivity. Ethyl-5-oxo-6-methyl-6-heptenoate is unique due to its specific substitution pattern and the presence of both keto and ester groups .
List of Similar Compounds
- Ethyl 5-oxo-6-heptenoate
- Ethyl 3-oxohept-6-enoate
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
ethyl 6-methyl-5-oxohept-6-enoate |
InChI |
InChI=1S/C10H16O3/c1-4-13-10(12)7-5-6-9(11)8(2)3/h2,4-7H2,1,3H3 |
Clave InChI |
ATTCFYPBSIQVBQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide](/img/structure/B13830013.png)
![7H-Furo[3,2-g][1]benzopyran-7-one, 5-[(1,1-dimethylallyl)oxy]-4,6-dimethoxy-](/img/structure/B13830025.png)
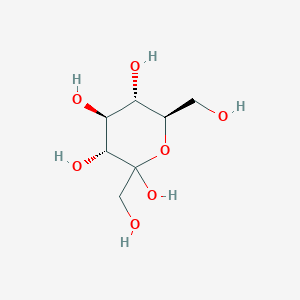
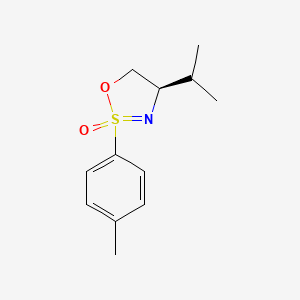
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13830036.png)


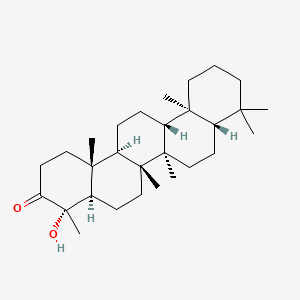

![ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B13830065.png)
![N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide](/img/structure/B13830068.png)

![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13830080.png)
